

An In-depth Technical Guide to 1-(3-Aminophenyl)piperazin-2-one

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Compound of Interest

Compound Name: 1-(3-Aminophenyl)piperazin-2-one

Cat. No.: B581201

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the potential biological significance of **1-(3-Aminophenyl)piperazin-2-one**. This document is intended to serve as a foundational resource for researchers in medicinal chemistry and drug discovery.

Core Compound Data

The fundamental molecular properties of **1-(3-Aminophenyl)piperazin-2-one** are summarized in the table below.

Property	Value
Molecular Formula	C ₁₀ H ₁₃ N ₃ O
Molecular Weight	191.23 g/mol
CAS Number	1022128-80-8

Experimental Protocols: A Plausible Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **1-(3-Aminophenyl)piperazin-2-one** is not readily available in the cited literature, a general and

logical synthetic route can be proposed based on established methods for the preparation of N-arylpiperazin-2-ones. The following protocol describes a two-step process involving the synthesis of an intermediate, 1-(3-nitrophenyl)piperazin-2-one, followed by its reduction to the target compound.

Step 1: Synthesis of 1-(3-Nitrophenyl)piperazin-2-one

This step involves the cyclization reaction between 1-(2-chloroethyl)-3-(3-nitrophenyl)urea and a suitable base.

- Materials: 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, sodium hydride (NaH), anhydrous N,N-dimethylformamide (DMF).
- Procedure:
 - To a solution of 1-(2-chloroethyl)-3-(3-nitrophenyl)urea in anhydrous DMF, sodium hydride (1.2 equivalents) is added portion-wise at 0 °C under an inert atmosphere.
 - The reaction mixture is then allowed to warm to room temperature and stirred for 12-18 hours.
 - Reaction progress is monitored by thin-layer chromatography (TLC).
 - Upon completion, the reaction is carefully quenched with ice-cold water and the product is extracted with ethyl acetate.
 - The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
 - The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)piperazin-2-one.

Step 2: Reduction of 1-(3-Nitrophenyl)piperazin-2-one to **1-(3-Aminophenyl)piperazin-2-one**

The final step is the reduction of the nitro group to an amine.

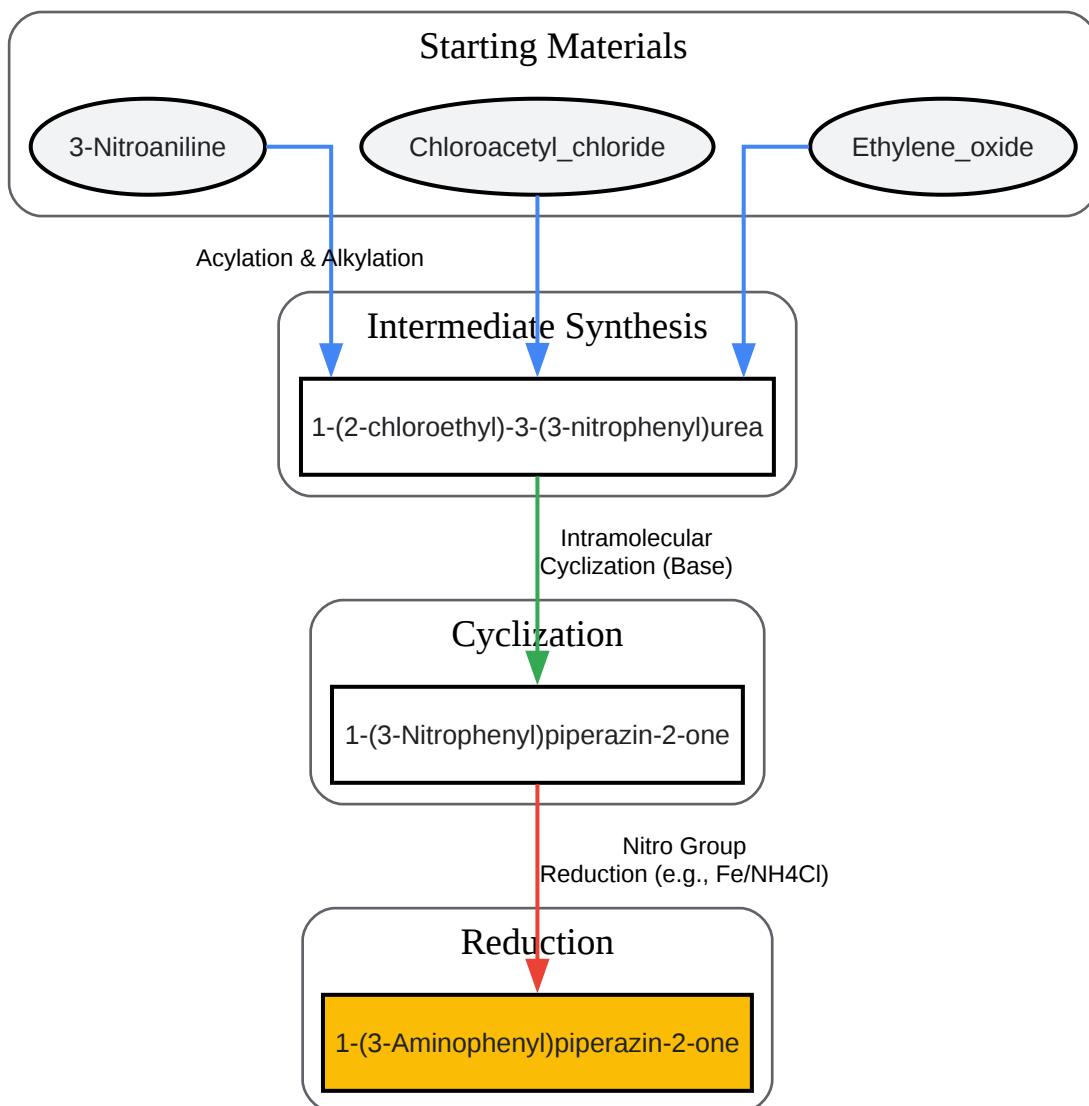
- Materials: 1-(3-nitrophenyl)piperazin-2-one, iron powder (Fe), ammonium chloride (NH₄Cl), ethanol, water.

- Procedure:

- A mixture of 1-(3-nitrophenyl)piperazin-2-one, iron powder (5 equivalents), and ammonium chloride (1 equivalent) in a mixture of ethanol and water (e.g., 4:1 v/v) is heated to reflux.
- The reaction is stirred vigorously and monitored by TLC.
- Upon completion, the hot reaction mixture is filtered through a pad of celite to remove the iron salts.
- The filtrate is concentrated under reduced pressure to remove the ethanol.
- The aqueous residue is basified with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with dichloromethane.
- The combined organic layers are dried over anhydrous sodium sulfate and the solvent is evaporated to yield **1-(3-Aminophenyl)piperazin-2-one**.

Visualized Synthesis Workflow

The logical workflow for the synthesis of **1-(3-Aminophenyl)piperazin-2-one** can be visualized as a two-step process. The following diagram, generated using DOT language, illustrates this synthetic pathway.



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Caption: Plausible synthetic workflow for **1-(3-Aminophenyl)piperazin-2-one**.

Potential Biological Significance and Therapeutic Applications

While specific biological activity data for **1-(3-Aminophenyl)piperazin-2-one** are not extensively documented in the public domain, the core structure of an N-arylpiperazine is a well-established pharmacophore in medicinal chemistry. Derivatives of phenylpiperazine are

known to exhibit a wide range of biological activities, primarily targeting the central nervous system (CNS).

Many N-arylpiperazine compounds are known to interact with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors. This interaction underpins their use as antidepressants, antipsychotics, and anxiolytics. The presence of the aminophenyl moiety in **1-(3-aminophenyl)piperazin-2-one** suggests that this compound could potentially serve as a scaffold for the development of novel CNS-active agents.

Furthermore, the piperazine ring is a common structural motif in compounds with antimicrobial and anticancer properties. Therefore, it is plausible that **1-(3-aminophenyl)piperazin-2-one** and its derivatives could be investigated for these therapeutic applications as well.

It is important to emphasize that these potential applications are based on the broader class of N-arylpiperazines and would require dedicated biological screening and structure-activity relationship (SAR) studies to be confirmed for **1-(3-aminophenyl)piperazin-2-one**.

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